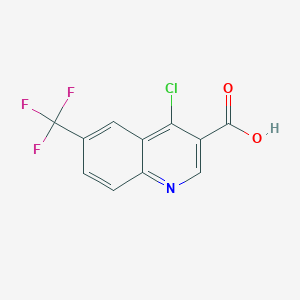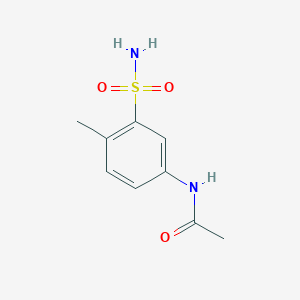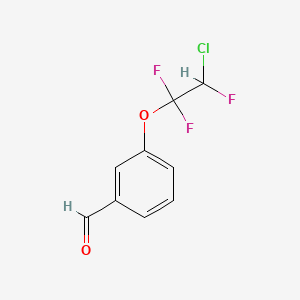
Pentafluorobenzyl acetate
Overview
Description
Pentafluorobenzyl acetate is an organic compound with the molecular formula C9H5F5O2. It is a derivative of benzyl acetate where the benzyl group is substituted with five fluorine atoms. This compound is known for its high volatility and excellent electron capture properties, making it useful in various analytical applications .
Mechanism of Action
Target of Action
Pentafluorobenzyl acetate, like its related compound 2,3,4,5,6-Pentafluorobenzyl Alcohol, may interact with Alcohol dehydrogenase 1C . This enzyme plays a crucial role in the metabolism of alcohols and aldehydes in the body .
Mode of Action
It’s known that the pentafluorobenzyl (pfb) derivatives of phenols, amines, and carboxylic acids demonstrate excellent electron capture properties for detection by negative chemical ion (nci) mass spectrometric detection . This suggests that this compound might interact with its targets in a similar way.
Biochemical Pathways
This compound may be involved in various biochemical pathways. For instance, it could be part of the acetyl CoA pathway, which requires approximately 10 enzymes to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . .
Pharmacokinetics
It’s known that the pfb derivatives of phenols, amines, and carboxylic acids demonstrate excellent gas chromatographic (gc) separation due to their volatility . This suggests that this compound might have similar properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The incorporation of the pentafluorobenzyl group into certain polymers results in a different solubility compared to its analogs . This suggests that this compound might have similar effects on the solubility of other compounds or structures in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polymerization of 2,3,4,5,6-pentafluorobenzyl 2-diazoacetate, a related compound, is conducted at ambient temperature . This suggests that the temperature might influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorobenzyl acetate can be synthesized through the esterification of pentafluorobenzyl alcohol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or a Lewis acid like boron trifluoride to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of high-purity reagents and controlled reaction environments are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pentafluorobenzyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form pentafluorobenzoic acid or reduced to form pentafluorobenzyl alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or magnesium methoxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Scientific Research Applications
Pentafluorobenzyl acetate is widely used in scientific research due to its unique properties:
Analytical Chemistry: It is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the detection of phenols, amines, and carboxylic acids.
Biological Studies: The compound is used in metabolomics studies to analyze biological samples due to its excellent electron capture properties.
Forensic Toxicology: It is employed in the detection of cyanide and other toxic substances in biological fluids.
Environmental Analysis: This compound is used to analyze environmental pollutants and their degradation products.
Comparison with Similar Compounds
Similar Compounds
Pentafluorobenzoic Acid: Similar in structure but contains a carboxylic acid group instead of an acetate group.
Pentafluorobenzyl Bromide: Used as a derivatizing agent but contains a bromide group instead of an acetate group.
Pentafluorobenzyl Alcohol: The alcohol derivative of pentafluorobenzyl acetate.
Uniqueness
This compound is unique due to its combination of high volatility, excellent electron capture properties, and ability to form stable derivatives with a wide range of functional groups. This makes it particularly valuable in analytical applications where sensitivity and specificity are crucial .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-3(15)16-2-4-5(10)7(12)9(14)8(13)6(4)11/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWSXTXKQABCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-93-9 | |
| Record name | Benzenemethanol, 2,3,4,5,6-pentafluoro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


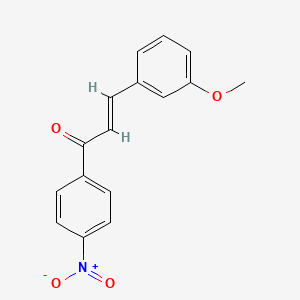
![4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B3114120.png)

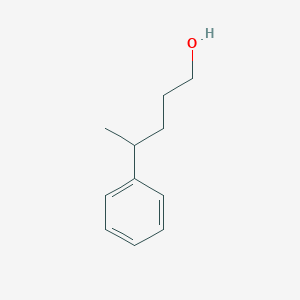
![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3114140.png)

![3-Bromobenzo[d]isothiazole](/img/structure/B3114148.png)


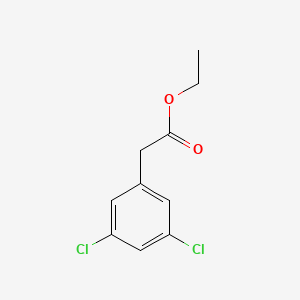
![Benzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B3114187.png)
